molecular formula C11H16N4O2 B6268645 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one CAS No. 1410669-05-4

2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B6268645
CAS No.: 1410669-05-4
M. Wt: 236.3
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Description

2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a morpholine ring fused to a pyridopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with morpholine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or ethanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Elevated temperatures, typically around 100-150°C

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridopyrimidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, particularly in oncology and neurology.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-yl)-quinolin-4-one
  • 2-(morpholin-4-yl)-pyrido[1,2-a]pyrimidin-4-one
  • 5-furan-2-yl-2-(2-morpholin-4-yl-2-oxo-ethylsulfanyl)-3-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Uniqueness

Compared to these similar compounds, 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features and the resulting biological activity. Its unique combination of a morpholine ring and a pyridopyrimidinone core provides distinct pharmacological properties, making it a valuable scaffold for drug development.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

CAS No.

1410669-05-4

Molecular Formula

C11H16N4O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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